molecular formula C16H17Cl2NO2 B2808999 {4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine CAS No. 1156916-22-1

{4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine

Cat. No.: B2808999
CAS No.: 1156916-22-1
M. Wt: 326.22
InChI Key: LAITVIAZNQZWDR-UHFFFAOYSA-N
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Description

{4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine is a chemical compound with the molecular formula C16H17Cl2NO2 and a molecular weight of 326.22 g/mol . This compound is characterized by the presence of a dichlorophenoxy group, which is known for its applications in various chemical and biological fields.

Preparation Methods

The synthesis of {4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine typically involves the reaction of 2,4-dichlorophenol with 3-chloropropanol to form 3-(2,4-dichlorophenoxy)propanol. This intermediate is then reacted with 4-hydroxybenzylamine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

{4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy group, using reagents like sodium hydroxide or other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

{4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of {4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group is known to interact with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

{4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine can be compared with other similar compounds, such as:

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    3-(2,4-Dichlorophenoxy)propanol: An intermediate in the synthesis of the target compound.

    4-Hydroxybenzylamine: Another intermediate used in the synthesis process.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

[4-[3-(2,4-dichlorophenoxy)propoxy]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO2/c17-13-4-7-16(15(18)10-13)21-9-1-8-20-14-5-2-12(11-19)3-6-14/h2-7,10H,1,8-9,11,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAITVIAZNQZWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OCCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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